2-Anilino-2-(1-butyl-1H-indol-3-yl)-1-phenylethan-1-one
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Overview
Description
2-Anilino-2-(1-butyl-1H-indol-3-yl)-1-phenylethan-1-one is a complex organic compound that features an indole ring, an aniline group, and a phenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anilino-2-(1-butyl-1H-indol-3-yl)-1-phenylethan-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Ring: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis.
Attachment of the Butyl Group: The butyl group can be introduced via alkylation reactions.
Formation of the Aniline Group: The aniline group can be introduced through nitration followed by reduction.
Coupling Reactions: The final step involves coupling the indole derivative with the aniline derivative under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aniline or indole moieties.
Reduction: Reduction reactions could target the nitro groups if present in intermediates.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could yield amines.
Scientific Research Applications
2-Anilino-2-(1-butyl-1H-indol-3-yl)-1-phenylethan-1-one could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways involving indole derivatives.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with indole and aniline groups can interact with enzymes, receptors, or other proteins, affecting their function. The molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-Anilino-2-(1-methyl-1H-indol-3-yl)-1-phenylethan-1-one
- 2-Anilino-2-(1-ethyl-1H-indol-3-yl)-1-phenylethan-1-one
Uniqueness
The uniqueness of 2-Anilino-2-(1-butyl-1H-indol-3-yl)-1-phenylethan-1-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The butyl group, in particular, may affect its lipophilicity and membrane permeability.
Properties
CAS No. |
73410-73-8 |
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Molecular Formula |
C26H26N2O |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-anilino-2-(1-butylindol-3-yl)-1-phenylethanone |
InChI |
InChI=1S/C26H26N2O/c1-2-3-18-28-19-23(22-16-10-11-17-24(22)28)25(27-21-14-8-5-9-15-21)26(29)20-12-6-4-7-13-20/h4-17,19,25,27H,2-3,18H2,1H3 |
InChI Key |
KMSKKRBZDXYQJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=C(C2=CC=CC=C21)C(C(=O)C3=CC=CC=C3)NC4=CC=CC=C4 |
Origin of Product |
United States |
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